4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1157100-04-3 . It has a molecular weight of 189.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-methyl-3-(5-methyl-1H-tetraazol-1-yl)aniline . The InChI Code is 1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .Scientific Research Applications
Electroluminescence and Photophysics
Research has demonstrated the synthesis and application of various aniline derivatives, including those structurally related to 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, in the field of electroluminescence. These compounds have been utilized in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, which exhibit significant potential in organic light-emitting diode (OLED) devices due to their efficient electroluminescence properties. Studies reveal that these complexes display a wide range of emissive properties, covering from blue to red regions, making them valuable for various applications in display and lighting technologies (Vezzu et al., 2010).
Synthesis of Organic Materials
Additionally, aniline derivatives play a crucial role in the synthesis of organic materials with potential applications in electronics and photonics. Azo-based phenylthiophene Schiff bases synthesized from reactions involving aniline derivatives have been explored for their optical properties. These materials, characterized by their crystal structures and optical band gap energies, are investigated for their potential in electronic applications, highlighting the versatility of aniline derivatives in material science (Shili et al., 2020).
Electrocatalytic Properties
Research into the electropolymerization of aniline in ionic liquids has shown that polyaniline (PAn) electrodes exhibit significant electrochemical and electrocatalytic activities. These studies indicate the potential of aniline derivatives in catalysis and electrochemical applications, especially for the redox reactions of organic compounds. The findings suggest that aniline derivatives, through electropolymerization, can enhance the performance of electrochemical devices and sensors (Qi et al., 2005).
DNA-Binding Studies and Antioxidant Activities
The study of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives has provided insights into the DNA-binding properties and antioxidant activities of aniline-based compounds. These complexes demonstrate the ability to intercalate with DNA and exhibit potential antioxidant properties, suggesting their applications in biomedical research, particularly in the development of therapeutic agents (Wu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology .
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
4-methyl-3-(5-methyltetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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